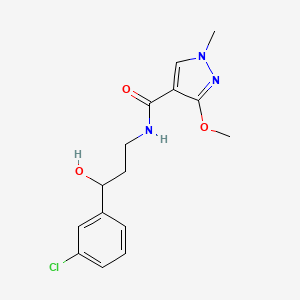

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 3-chlorophenyl group, a hydroxypropyl chain, and a methoxy-substituted pyrazole core. The 3-chlorophenyl moiety may enhance lipophilicity and binding affinity, while the hydroxypropyl group could influence solubility and metabolic stability .

Properties

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O3/c1-19-9-12(15(18-19)22-2)14(21)17-7-6-13(20)10-4-3-5-11(16)8-10/h3-5,8-9,13,20H,6-7H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFYZZBETCRILJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCC(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylacetic acid, 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid, and suitable reagents for the formation of the hydroxypropyl group.

Formation of Intermediate: The intermediate compound is formed through a series of reactions, including esterification, reduction, and substitution reactions.

Final Coupling: The final step involves the coupling of the intermediate with the pyrazole derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

The compound has shown promise in inhibiting bacterial growth, similar to other sulfonamide derivatives. Its mechanism likely involves the inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria, leading to impaired nucleic acid synthesis and cell death. -

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. The presence of hydroxyl and methoxy groups may enhance these properties by modulating inflammatory pathways. -

Potential in Cancer Therapy

Preliminary studies suggest that this compound could have applications in cancer treatment due to its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide against various bacterial strains. Results indicated a significant reduction in bacterial viability, supporting its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Relevant Findings |

|---|---|---|

| Antimicrobial | Inhibition of dihydropteroate synthase | Significant reduction in bacterial viability |

| Anti-inflammatory | Modulation of cytokine production | Decreased pro-inflammatory cytokines |

| Cancer therapy | Interference with signaling pathways | Potential inhibition of tumor growth |

Mechanism of Action

The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Key structural differences :

- The target compound replaces the cyano group (in 3a–3d) with a methoxy group, which may reduce electrophilicity and alter hydrogen-bonding capacity.

Table 1: Comparative Physicochemical Properties

Substituent Effects on Properties

- Chloro vs. Methoxy Groups : Chloro substituents (as in 3a–3d) enhance lipophilicity and π-π stacking but may increase toxicity. Methoxy groups (target compound) improve solubility and reduce metabolic degradation risks.

Biological Activity

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and hydroxypropyl groups contributes to its pharmacological properties.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Modulation of Neurotransmitter Systems : Some studies suggest that pyrazole derivatives can influence neurotransmitter systems, particularly those involving endocannabinoids, leading to anxiolytic effects .

- Antimicrobial Activity : Certain pyrazole derivatives have shown promise as antimicrobial agents, potentially through disruption of microbial cell membranes or inhibition of microbial enzymes .

Anti-inflammatory Effects

A significant area of research focuses on the anti-inflammatory properties of pyrazole derivatives. For example, compounds structurally related to this compound have demonstrated the ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This suggests a potential for these compounds to mitigate inflammatory responses .

Antimicrobial Activity

This compound may also exhibit antimicrobial properties. Studies evaluating similar compounds have reported effective inhibition against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

- Methodological Answer : The compound’s synthesis typically involves:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with ketones or aldehydes under reflux conditions (e.g., using anhydrous hydrazine and 3-methoxy-1-methylpyrazole precursors) .

- Step 2 : Introduction of the 3-(3-chlorophenyl)-3-hydroxypropyl side chain via nucleophilic substitution or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is often employed for aryl halide intermediates, with Cs₂CO₃ as a base and Pd₂(dba)₃/XPhos as catalysts .

- Step 3 : Final carboxamide formation using coupling agents like EDC·HCl and HOBt·H₂O in DMF, followed by purification via reverse-phase HPLC .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy group at C3, chlorophenyl group integration) .

- HRMS (ESI) : To confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

- HPLC : Purity assessment (>95%) using C18 columns and gradient elution .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based or radiometric assays (e.g., ATPase activity for kinase targets) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can researchers optimize reaction yields for low-efficiency coupling steps in the synthesis?

- Methodological Answer :

- Solvent Optimization : Replace DMF with DMA or THF to reduce side reactions .

- Catalyst Screening : Test Pd(OAc)₂ with SPhos ligand for improved coupling efficiency .

- Temperature Control : Use microwave-assisted synthesis (80–100°C) to accelerate reaction kinetics .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .

- QSAR Modeling : Train models using pyrazole-carboxamide derivatives’ IC₅₀ data to identify critical substituents (e.g., 3-chlorophenyl enhances hydrophobic interactions) .

Q. How to resolve contradictions in solubility and bioavailability data across studies?

- Methodological Answer :

- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms .

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) .

- Permeability Assays : Parallel artificial membrane permeability assay (PAMPA) to correlate in vitro/in vivo absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.